2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride

Description

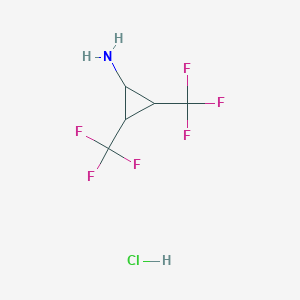

2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring two trifluoromethyl (-CF₃) groups at the 2 and 3 positions and an amine group at the 1 position, stabilized as a hydrochloride salt. The molecular formula is inferred as C₅H₇ClF₆N, with a theoretical molecular weight of 230.57 g/mol. The compound’s unique steric and electronic profile, driven by the strained cyclopropane ring and electron-withdrawing CF₃ groups, makes it a valuable intermediate in pharmaceutical synthesis, particularly for applications requiring metabolic stability and targeted binding .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-bis(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6N.ClH/c6-4(7,8)1-2(3(1)12)5(9,10)11;/h1-3H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTSFUBDJSWKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1N)C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Halogenation and Cyclization: Starting with a suitable precursor, such as a cyclopropane derivative, the compound undergoes halogenation followed by cyclization to introduce the trifluoromethyl groups.

Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where trifluoromethyl groups are introduced using trifluoromethylating agents.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.

Substitution: Substitution reactions can introduce different functional groups or replace existing groups on the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Mono-Trifluoromethyl Substitution

Compounds such as 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1172072-62-6) and its stereoisomer trans-2-(trifluoromethyl)cyclopropanamine HCl (CAS 1287760-01-3) share the cyclopropane core but lack the second CF₃ group . Key differences include:

- Lipophilicity: The bis-CF₃ substitution in the target compound increases logP compared to mono-CF₃ analogs, enhancing membrane permeability but reducing aqueous solubility.

- Synthetic Utility: Mono-CF₃ analogs are simpler to synthesize, whereas the bis-CF₃ derivative may require specialized methods to manage steric hindrance during cyclopropanation .

Dichlorophenyl-Substituted Cyclopropanamine Derivatives

2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS 1311314-99-4) replaces CF₃ groups with a dichlorophenyl ring . Differences include:

- Substituent Electronics : Chlorine atoms are less electronegative than CF₃, resulting in weaker electron-withdrawing effects. This may increase the amine’s basicity and alter binding interactions in drug-receptor complexes.

- Molecular Weight : The dichlorophenyl derivative (238.54 g/mol) has a higher mass than the bis-CF₃ compound, influencing pharmacokinetic properties like distribution and clearance .

Substituent Effects on Physicochemical Properties

The table below compares key parameters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| 2,3-Bis(trifluoromethyl)cyclopropan-1-amine HCl | C₅H₇ClF₆N | 230.57 | 2,3-bis(CF₃) | High lipophilicity, low basicity |

| 2-(Trifluoromethyl)cyclopropan-1-amine HCl | C₄H₇ClF₃N | 177.55 | 2-CF₃ | Moderate logP, easier synthesis |

| 2-(2,3-Dichlorophenyl)cyclopropan-1-amine HCl | C₉H₁₀Cl₃N | 238.54 | 2,3-Cl₂Ph | Higher basicity, aromatic interactions |

Biological Activity

2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique trifluoromethyl groups attached to the cyclopropane structure may enhance the compound's interaction with biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The chemical structure of 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride can be represented as follows:

This structural configuration allows for unique reactivity and biological interactions. The trifluoromethyl groups are known to influence lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research indicates that 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, such as β-secretase (BACE1), which is relevant in Alzheimer's disease research. Inhibitors of BACE1 can reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

- Potential Anticancer Properties : Some analogs of cyclopropanamine derivatives have shown promise in cancer treatment due to their ability to interfere with tumor growth mechanisms.

The mechanism through which 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride exerts its effects is not fully elucidated but may involve:

- Enzyme Inhibition : By binding to the active site of enzymes like BACE1, the compound can prevent substrate access and subsequent enzymatic activity .

- Receptor Interaction : The trifluoromethyl groups may enhance binding affinity to specific receptors or proteins involved in disease pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- BACE1 Inhibition Study : A study highlighted the synthesis of cyclopropylamine analogs, including 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride. These compounds demonstrated significant inhibition of BACE1 activity in vitro, suggesting potential for Alzheimer's treatment .

- Antimicrobial Testing : In vitro assays were conducted to evaluate the antimicrobial efficacy against various pathogens. Results indicated moderate activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

Data Summary Table

Q & A

Q. What are the key challenges in synthesizing 2,3-bis(trifluoromethyl)cyclopropan-1-amine hydrochloride, and how can they be addressed methodologically?

The synthesis of this compound involves two critical steps: (1) constructing the strained cyclopropane ring and (2) introducing trifluoromethyl groups at the 2 and 3 positions. A common approach is the [2+1] cyclopropanation of alkenes using diazo compounds or transition-metal catalysis (e.g., rhodium or palladium). For trifluoromethylation, methods like the use of CF₃Cu or CF₃SiMe₃ under copper-mediated cross-coupling conditions are reported . Challenges include low yields due to steric hindrance from the bulky CF₃ groups and instability of intermediates. Optimization involves:

Q. How can the purity and stereochemistry of this compound be validated post-synthesis?

- HPLC analysis : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .

- NMR spectroscopy : ¹⁹F NMR is critical for confirming CF₃ group positions (δ −60 to −70 ppm). ¹H NMR can resolve cyclopropane ring protons (δ 1.5–2.5 ppm, split due to ring strain) .

- X-ray crystallography : To unambiguously confirm stereochemistry (e.g., cis/trans configuration of CF₃ groups) .

Advanced Research Questions

Q. How do electronic effects of the CF₃ groups influence the compound’s reactivity in nucleophilic substitution reactions?

The strong electron-withdrawing nature of CF₃ groups increases the electrophilicity of the cyclopropane ring. In SN2 reactions with alkyl halides, the amine acts as a nucleophile, but steric hindrance from CF₃ groups can reduce reaction rates. Computational studies (DFT) show:

- Charge distribution : The cyclopropane carbon adjacent to CF₃ has a partial positive charge (+0.35 e), favoring nucleophilic attack.

- Steric maps : Molecular dynamics simulations reveal limited accessibility to the amine group when bulky reagents are used .

Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl instead of CF₃) under identical conditions.

Q. How can contradictory spectral data (e.g., ¹H NMR shifts) across studies be resolved?

Discrepancies in NMR data often arise from solvent effects, concentration, or impurities. For example:

- Solvent polarity : In DMSO-d₆ vs. CDCl₃, amine proton shifts vary by 0.3–0.5 ppm due to hydrogen bonding.

- Impurity interference : Residual HCl or moisture can broaden signals. Dry samples over molecular sieves and use high-purity deuterated solvents.

Standardization : Report NMR data with solvent, concentration, and temperature (e.g., 500 MHz, 25°C, DMSO-d₆) to enable cross-study comparisons .

Q. What strategies are effective for analyzing biological activity while mitigating cytotoxicity from the CF₃ groups?

- Structure-activity relationship (SAR) studies : Synthesize analogs with one CF₃ group or replace CF₃ with less toxic substituents (e.g., CH₃ or OCF₃).

- Cytotoxicity assays : Use MTT or LDH release assays on HEK293 or HepG2 cells to establish IC₅₀ values.

- Metabolic stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.